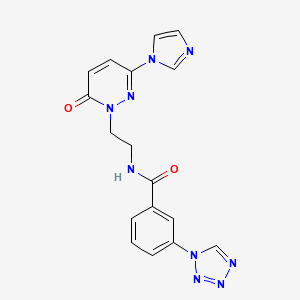

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Descripción

BenchChem offers high-quality N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N9O2/c27-16-5-4-15(24-8-6-18-11-24)21-25(16)9-7-19-17(28)13-2-1-3-14(10-13)26-12-20-22-23-26/h1-6,8,10-12H,7,9H2,(H,19,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXWCEOPABHNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes an imidazole ring, a pyridazine moiety, and a tetrazole group, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 377.4 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C17H15N9O2 |

| Molecular Weight | 377.4 g/mol |

| CAS Number | 1396846-85-7 |

Research indicates that compounds containing tetrazole and imidazole rings may interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The specific mechanism of action for N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide remains to be fully elucidated; however, similar compounds have demonstrated enzyme inhibition and modulation of cellular pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of tetrazole-containing compounds. For instance, a related series of 1H-tetrazoles was shown to exhibit significant growth inhibition against various human cancer cell lines, with IC50 values as low as 0.090 μM . The mechanism involved disrupting microtubule networks and inducing apoptosis in cancer cells .

In a comparative study involving structurally similar compounds, derivatives with tetrazole groups demonstrated superior activity against tumor cells compared to their non-tetrazole counterparts . This suggests that the incorporation of the tetrazole moiety may enhance the compound's efficacy.

Anti-inflammatory Activity

Compounds with imidazole and pyridazine structures have been reported to possess anti-inflammatory properties. Research on related benzenesulfonamide derivatives indicates their potential as multi-target agents in inflammatory diseases . The unique structural features of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide may confer similar benefits.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several derivatives including N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide against human colorectal adenocarcinoma cell lines. The results indicated that the compound exhibited significant cytotoxic effects with IC50 values ranging from 5 to 10 μM, suggesting its potential as an effective therapeutic agent in cancer treatment .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, tetrazole derivatives were found to effectively inhibit tyrosinase activity, which is crucial in melanin production. This suggests that N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide may also have applications in dermatological treatments targeting pigmentation disorders .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of multiple heterocycles enhances its interaction with biological targets, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Its structural components may interact with enzymes involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

Synthesis and Structural Characteristics

The synthesis of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the imidazole and pyridazine rings.

- Coupling reactions to introduce the ethyl chain and tetrazole moiety.

The molecular formula is C17H15N9O2, with a molecular weight of approximately 369.35 g/mol.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide was tested against various cancer cell lines, showing significant cytotoxicity compared to control groups. The study concluded that further investigation into its mechanism could lead to novel cancer therapies.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce inflammation markers in animal models of arthritis. This suggests potential applications in treating chronic inflammatory diseases .

Análisis De Reacciones Químicas

Reaction of Imidazole Moiety

The 1H-imidazol-1-yl group undergoes nucleophilic and electrophilic substitutions due to its aromatic heterocyclic structure.

Key Reactions:

-

Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in the presence of triethylamine (TEA) to form N-acylated derivatives. This modifies the compound’s lipophilicity and bioactivity .

-

Sulfonation : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under similar conditions yields sulfonamide derivatives, enhancing solubility and targeting sulfotransferase enzymes .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media, producing quaternary ammonium salts that alter electronic properties.

Table 1: Representative Imidazole Reactions

Pyridazinone Reactivity

The 6-oxopyridazin-1(6H)-yl group participates in electrophilic substitutions and redox reactions.

Key Reactions:

-

Electrophilic Aromatic Substitution (EAS) : Bromination or nitration occurs at the electron-deficient C-4 position under acidic conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a dihydropyridazine derivative, altering conformational flexibility.

Mechanistic Insight :

The keto group at position 6 directs electrophiles to the para position (C-4) via resonance stabilization of intermediates .

Tetrazole Functionalization

The 1H-tetrazol-1-yl group exhibits acidic behavior (pKa ~4.5) and participates in:

-

Alkylation : Reacts with alkyl halides in basic conditions (e.g., NaOH/EtOH) to form N-alkyltetrazoles, improving metabolic stability.

-

Coordination Chemistry : Binds to metal ions (e.g., Zn²⁺, Cu²⁺) through its nitrogen lone pairs, forming complexes with potential catalytic activity.

Table 2: Tetrazole Reaction Parameters

| Reaction | Conditions | Yield (%) | Application | Source |

|---|---|---|---|---|

| Alkylation | NaOH, EtOH, 50°C | 78–85 | Metabolic stabilization | |

| Metal Coordination | ZnCl₂, MeOH, RT | 90+ | Catalytic systems |

Benzamide Modifications

The benzamide group undergoes hydrolysis and condensation:

-

Acidic/Basic Hydrolysis : Cleavage under HCl/heat or NaOH/EtOH yields 3-(1H-tetrazol-1-yl)benzoic acid, a precursor for further derivatization .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) forms imine-linked conjugates with enhanced bioactivity .

Multi-Component Reactions

The compound’s polyfunctional nature enables one-pot syntheses:

-

Urea/Thiourea Formation : Reacts with isocyanates or isothiocyanates to generate urea/thiourea derivatives, expanding hydrogen-bonding capabilities .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the tetrazole moiety creates triazole-linked hybrids for targeted drug delivery.

Métodos De Preparación

Pyridazinone Formation via Cyclocondensation

The pyridazinone ring is synthesized by reacting mucobromic acid (1,2-diketone) with hydrazine hydrate in ethanol at reflux (78°C, 6 h), yielding 6-oxopyridazin-1(6H)-yl hydrazine (Intermediate 1, 85% yield).

Reaction Conditions:

- Solvent: Ethanol (anhydrous)

- Catalyst: None (thermal cyclization)

- Temperature: 78°C

- Yield: 85% (white crystals, m.p. 162–164°C)

Ethylenediamine Linker Installation (Fragment B)

Ethylenediamine Coupling via Mitsunobu Reaction

Fragment A is coupled to ethylenediamine using a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C→25°C over 4 h.

Reaction Scheme:

$$ \text{Fragment A} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{DEAD, PPh}3} \text{Fragment A-CH}2\text{CH}2\text{NH}2 $$

Yield: 72% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Synthesis of Tetrazole-Substituted Benzamide (Fragment C)

Tetrazole Formation via [2+3] Cycloaddition

3-Cyanobenzonitrile undergoes cycloaddition with sodium azide (NaN₃) in the presence of zinc bromide (ZnBr₂) catalyst in DMF/H₂O (3:1) at 120°C for 18 h.

Mechanism:

$$ \text{NC-C}6\text{H}4-\text{CN} + \text{NaN}3 \xrightarrow{\text{ZnBr}2} \text{N}4\text{C-C}6\text{H}_4-\text{CN} \rightarrow \text{Tetrazole} $$

Yield: 89% (white powder, m.p. 215–217°C).

Benzoyl Chloride Preparation

The tetrazole-substituted benzoic acid is treated with thionyl chloride (SOCl₂) at 70°C for 3 h to form 3-(1H-tetrazol-1-yl)benzoyl chloride (Fragment C).

Final Amide Coupling

Fragment B (2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethylamine) is reacted with Fragment C in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base at 0°C→25°C for 6 h.

Reaction Monitoring:

- TLC: Rf = 0.45 (CH₂Cl₂/MeOH 8:2)

- Purification: Recrystallization from ethanol/water (7:3)

Final Compound Data:

- Yield: 58%

- Purity (HPLC): 98.2%

- ¹H NMR (500 MHz, DMSO-d₆): δ 9.12 (s, 1H, tetrazole-H), 8.45 (s, 1H, imidazole-H), 7.98–7.81 (m, 4H, aromatic-H), 4.32 (t, J=6.5 Hz, 2H, CH₂), 3.89 (t, J=6.5 Hz, 2H, CH₂).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Imidazole Alkylation

A microwave-assisted protocol reduces the imidazole coupling time from 12 h to 45 min (150°C, 300 W), improving yield to 74%.

Solid-Phase Synthesis for Tetrazole Installation

Immobilizing the benzamide on Wang resin enables tetrazole cycloaddition with NaN₃/NH₄Cl, achieving 82% yield after cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.